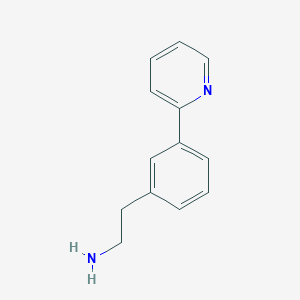

2-(3-(Pyridin-2-yl)phenyl)ethanamine

Description

Properties

Molecular Formula |

C13H14N2 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

2-(3-pyridin-2-ylphenyl)ethanamine |

InChI |

InChI=1S/C13H14N2/c14-8-7-11-4-3-5-12(10-11)13-6-1-2-9-15-13/h1-6,9-10H,7-8,14H2 |

InChI Key |

QTRCRRCTJKGYGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC(=C2)CCN |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

Comparative Data Table of Preparation Methods

Summary and Expert Notes

- The solvent-free Betti reaction offers an environmentally friendly approach but may require optimization for yield and purity.

- The multi-step synthesis from 2-chloropyridine is a classical and reliable method but involves harsh reagents and conditions.

- Wittig reaction-based syntheses provide flexibility in structural modification but need careful intermediate handling.

- Palladium-catalyzed cross-coupling is a modern, efficient, and widely applicable method suitable for complex derivatives.

- Aziridine-based routes are valuable for chiral synthesis and stereochemical precision, important for pharmaceutical applications.

Each method has its own merits depending on the desired scale, purity, stereochemistry, and functional group compatibility. Selection should be guided by the specific application and available resources.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Pyridin-2-yl)phenyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(3-(Pyridin-2-yl)phenyl)ethanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain neurotransmitters.

Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-(Pyridin-2-yl)phenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Effects :

- Electron-withdrawing groups (e.g., Cl, CF3) on pyridine rings increase electrophilicity, enhancing binding to biological targets or metal ions .

- Thiophene analogs (e.g., 2-(3-Thienyl)ethanamine) exhibit distinct electronic properties due to sulfur’s polarizability, influencing receptor selectivity .

Synthetic Challenges :

- Suzuki-Miyaura coupling is critical for constructing biaryl systems (e.g., pyridin-2-yl-phenyl linkage), as seen in Scheme 2 .

- Steric hindrance in N-alkylated derivatives (e.g., N-methyl analogs) may require optimized reaction conditions to avoid byproducts .

Biological Relevance :

- Pyridine-containing ethanamines are prevalent in antihistamines (e.g., doxylamine impurities) and antifungals, where the pyridine ring contributes to π-π stacking interactions with target proteins .

- The 3-(trifluoromethyl)pyridine moiety in 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine improves bioavailability and resistance to metabolic degradation .

Pharmaceutical Chemistry

- Antimycobacterial Activity : Pyridinyl ethanamine derivatives with halogen substituents (e.g., Cl) have shown inhibitory effects against Mycobacterium tuberculosis, likely due to interactions with enzyme active sites .

- Antihistamine Impurities : N,N-dimethyl variants (e.g., doxylamine impurities) highlight the importance of stereochemical control in synthesis to minimize undesired pharmacological effects .

Material Science

- Coordination Chemistry : Bis(pyridinylethyl)amine derivatives form stable complexes with transition metals, enabling applications in catalysis and photoluminescent materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.